molecular formula C3HF5 B6593399 (Z)-1,2,3,3,3-Pentafluoropropene CAS No. 5528-43-8

(Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B6593399
CAS No.: 5528-43-8
M. Wt: 132.03 g/mol
InChI Key: DMUPYMORYHFFCT-UPHRSURJSA-N
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Description

Contextual Significance in Fluorinated Olefin Chemistry

Fluorinated olefins, a class of hydrocarbons containing at least one carbon-carbon double bond and one or more fluorine atoms, have garnered substantial attention for their unique properties and diverse applications. Within this family of compounds, (Z)-1,2,3,3,3-pentafluoropropene, also known as (Z)-HFO-1225ye, holds a prominent position. ontosight.ai Its primary significance lies in its role as a key intermediate and building block in the synthesis of next-generation materials and refrigerants. smolecule.com

A major driver for the investigation of this compound is the global effort to phase out hydrofluorocarbons (HFCs), which have high global warming potentials (GWPs). ontosight.ai Hydrofluoroolefins (HFOs), including derivatives of this compound, are being developed as sustainable alternatives. smolecule.comontosight.ai The presence of the double bond in HFOs facilitates their rapid degradation in the atmosphere, resulting in significantly lower GWPs compared to their saturated HFC counterparts. smolecule.com

Furthermore, this compound serves as a monomer in the creation of advanced fluoropolymers. ontosight.ai These polymers exhibit exceptional thermal stability and chemical resistance, making them valuable for applications in demanding environments, such as in the manufacturing of coatings and membranes. The specific stereochemistry of the (Z)-isomer can influence the properties of the resulting polymers.

The reactivity of the carbon-carbon double bond in this compound also allows for a variety of chemical transformations, making it a versatile platform for the synthesis of other valuable fluorinated compounds. Research into its reactions, such as addition and polymerization, continues to uncover new possibilities for its use in various sectors of the chemical industry.

Stereochemical Considerations and Isomerism of Pentafluoropropenes

The term "(Z)" in this compound refers to its specific stereochemistry, which is a critical aspect of its chemical identity. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. sydney.edu.au In the case of pentafluoropropene, the presence of a carbon-carbon double bond gives rise to geometric isomerism, specifically E/Z isomerism. wikipedia.org

The (Z)-isomer and its counterpart, the (E)-isomer, are diastereomers, meaning they are stereoisomers that are not mirror images of each other. sydney.edu.au The arrangement of the substituents around the double bond distinguishes the two isomers. In the (Z)-isomer, the higher priority groups on each carbon of the double bond are on the same side, while in the (E)-isomer, they are on opposite sides.

Thermodynamic studies have revealed that the (Z)-isomer of 1,2,3,3,3-pentafluoropropene (B8798068) is more stable than the (E)-isomer. smolecule.com This difference in stability has practical implications for the synthesis and purification of the desired isomer. The boiling points of the two isomers are also distinct, with the (Z)-isomer boiling at approximately -21°C and the (E)-isomer at -18.5°C. smolecule.comwikipedia.org

The stereochemistry of these molecules can significantly impact their physical, chemical, and biological properties. For instance, the specific spatial arrangement of atoms in the (Z)- and (E)-isomers can influence how they interact with other molecules, including catalysts and biological receptors. This can lead to differences in reaction rates and pathways, as well as variations in their environmental impact and potential applications. smolecule.com Therefore, a thorough understanding of the stereochemistry of pentafluoropropenes is essential for their effective and safe utilization in various fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene
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InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
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InChI Key

DMUPYMORYHFFCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)F
Source PubChem
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Isomeric SMILES

C(=C(/C(F)(F)F)\F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Source PubChem
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DSSTOX Substance ID

DTXSID001027281
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Molecular Weight

132.03 g/mol
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CAS No.

5528-43-8, 2252-83-7
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (Z)-1,2,3,3,3-Pentafluoropropene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name (Z)-1,2,3,3,3-pentafluoropropene
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Record name 1H-Pentafluoroprop-1-ene
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Mechanistic Investigations of Z 1,2,3,3,3 Pentafluoropropene Reactions

Addition Reactions with Halogenated Species

(Z)-1,2,3,3,3-Pentafluoropropene readily undergoes addition reactions with various halogenated species, a common reactivity pathway for alkenes. The electronic effects of the fluorine atoms play a significant role in the regioselectivity of these additions.

Hydrogen Halide Additions and Halogenated Derivative Formation

The addition of hydrogen halides (HX) to the unsymmetrical double bond of this compound can, in principle, yield two different constitutional isomers. The outcome of these reactions is governed by the reaction mechanism, which can be either an electrophilic addition or a free-radical addition.

Under electrophilic conditions, the addition of hydrogen halides to alkenes typically follows Markovnikov's rule. masterorganicchemistry.comlibretexts.orglibretexts.org This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halide adds to the more substituted carbon. masterorganicchemistry.com The underlying principle is the formation of the more stable carbocation intermediate during the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the trifluoromethyl group (-CF3) is strongly electron-withdrawing, which would destabilize an adjacent carbocation. Therefore, protonation is expected to occur at the carbon atom bonded to the -CF3 group, leading to a more stable secondary carbocation.

Conversely, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a free-radical mechanism. orgoreview.comchemistrysteps.comchemistrysteps.commasterorganicchemistry.com This pathway leads to an anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com This is because the reaction is initiated by the addition of a bromine radical to the double bond to form the most stable carbon radical intermediate. chemistrysteps.commasterorganicchemistry.com

A study on the photochemical reaction of hydrogen bromide with a mixture of cis- and trans-1,2,3,3,3-pentafluoropropene demonstrated the formation of multiple products. The major products were a mixture of erythro- and threo-1-bromo-1,2,3,3,3-pentafluoropropane and 2-bromo-1,1,1,2,3-pentafluoropropane. rsc.org

Polymerization and Copolymerization Mechanisms

This compound can serve as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability. The polymerization can be initiated by radicals and the monomer can be incorporated into copolymers and terpolymers.

Radical Initiated Polymerization

The polymerization of this compound is typically initiated by radical initiators, such as organic peroxides or azo compounds. However, like many highly fluorinated alkenes, the homopolymerization of pentafluoropropene is often challenging.

The general mechanism of radical polymerization involves three main stages:

Initiation: The radical initiator decomposes upon heating or irradiation to generate free radicals. These radicals then add to the double bond of a monomer molecule, creating a new monomer radical.

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is stopped through various reactions, such as the combination of two growing chains or disproportionation.

Terpolymerization Studies

The incorporation of a third monomer, in a process known as terpolymerization, can further modify the properties of the resulting polymer and in some cases improve the incorporation of less reactive monomers. Research on 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) showed that the introduction of vinylidene fluoride (B91410) (VDF) as a third monomer enabled the synthesis of terpolymers with improved yields. mdpi.com

A proposed mechanism for the radical terpolymerization of PFP with VDF and tert-butyl 2-trifluoromethyl acrylate (B77674) (MAF-TBE) involves the initial decomposition of the initiator to form radicals. These radicals then react with the monomers to initiate the polymer chains. The propagation then proceeds with the addition of the different monomers to the growing radical chain. mdpi.com

Catalytic Chemical Transformations

This compound can undergo various catalytic transformations, including isomerization and other reactions that functionalize the molecule.

One of the key catalytic reactions involving this compound is its isomerization to the (E)-isomer. This transformation can be achieved using various catalysts, including Lewis acids. For instance, the isomerization can be catalyzed by SbF₅ or BF₃ at temperatures between 80-100°C. Another patented process describes the use of catalysts on AlF₃ or carbon, selected from SbClₓF₅₋ₓ, TiClₓF₄₋ₓ, SnClₓF₄₋ₓ, and TaClₓF₅₋ₓ, to either increase or decrease the Z/E ratio of 1,2,3,3,3-pentafluoropropene (B8798068). google.com

Furthermore, rhodium(I) complexes have been shown to catalyze various transformations of the related isomer 1,1,3,3,3-pentafluoropropene, providing insight into potential reactions for the (Z)-isomer. These include hydrodefluorination, hydrometallation, and germylation reactions. nih.gov For example, the reaction with HGePh₃ in the presence of a rhodium catalyst leads to defluorinative germylation products. researchgate.net

Other potential catalytic transformations for fluorinated propenes include hydroformylation, epoxidation, and cyclopropanation, which would introduce new functional groups to the molecule. univasf.edu.bruva.nlnih.govnih.gov For instance, catalytic hydroformylation would introduce an aldehyde group, while epoxidation would form an epoxide ring. Cyclopropanation, catalyzed by various transition metals or even metal-free catalysts, would lead to the formation of a cyclopropane (B1198618) ring fused to the original double bond. univasf.edu.brnih.govnih.gov

Theoretical and Computational Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating complex reaction mechanisms at the molecular level. umn.edudamascusuniversity.edu.sy By providing detailed energetic and structural information about transition states and intermediates, DFT calculations offer profound insights that are often difficult to obtain through experimental methods alone. umn.edu This computational approach models the electron density of a system to calculate its energy and properties, enabling the mapping of entire reaction pathways. nih.gov

In the study of reactions involving this compound and related compounds, DFT calculations have been crucial for elucidating mechanistic details. For example, DFT has been used to understand the Z-selectivity observed in some synthetic routes to this compound. Calculations suggest that the preferential formation of the (Z)-isomer can be attributed to steric interactions during the transition state of an HF elimination step, which favors the trans configuration that leads to the Z-product.

DFT studies have also been applied to the rhodium-catalyzed reactions of fluorinated propenes. researchgate.net These calculations support the proposed mechanistic pathways involving consecutive C-H and C-F bond activation. By calculating the energy profiles for different potential routes, researchers can identify the most favorable pathway. For instance, calculations can compare the energy barriers for the oxidative addition of a C-H bond versus a C-F bond, explaining the observed initial C-H activation. Furthermore, DFT can model the structure and stability of key intermediates, such as the proposed heterobimetallic rhodium-zinc complex, lending theoretical support to experimental observations. researchgate.net

Table 2: Application of DFT in Analyzing Fluoropropene Reactions

Area of InvestigationInformation Provided by DFTSignificance
Stereoselectivity Calculates energy differences between transition states leading to different isomers (e.g., E vs. Z). Explains the origin of observed product ratios, such as the preferential formation of the (Z)-isomer.
Reaction Pathways Maps the potential energy surface of the reaction, identifying intermediates and transition states. researchgate.netElucidates the step-by-step mechanism, such as the sequence of C-H and C-F activation. researchgate.net
Intermediate Structures Optimizes the geometry of proposed transient species, like the Rh-Zn complex. researchgate.netValidates the existence and structure of key intermediates that are difficult to isolate or characterize experimentally. researchgate.net
Bond Activation Computes the energy barriers for cleaving different bonds (e.g., C-H vs. C-F). researchgate.netDetermines the kinetic feasibility and selectivity of bond activation steps. researchgate.net

Spectroscopic Characterization and Molecular Structure Elucidation

Microwave Spectroscopy for Gas-Phase Heterodimer Structures

Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structures of molecules in the gas phase. For (Z)-1,2,3,3,3-pentafluoropropene, this technique has been employed to elucidate not only the structure of the monomer but also the geometries of weakly bound complexes it forms with other atoms and molecules, known as heterodimers.

Broadband chirped-pulse Fourier transform microwave spectroscopy has been used to obtain the microwave spectra of the (Z) isomer of 1,2,3,3,3-pentafluoropropene (B8798068) and its singly substituted ¹³C isotopologues. nih.govnih.gov The analysis of these spectra provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. These experimental moments of inertia are then used to determine a precise molecular structure. nih.gov

Furthermore, studies have successfully characterized the gas-phase heterodimers formed between this compound and both argon and acetylene. illinois.eduillinois.edu In the case of the argon complex, the argon atom is found to locate within the FC=CF cavity, positioned away from the plane of the double bond. illinois.edu This structural information is crucial for understanding the nature of non-covalent interactions, such as van der Waals forces, involving fluorinated alkenes. The study of these simple complexes serves as a model for how these molecules might interact with other species in the gas phase. nih.gov

Table 1: Spectroscopic Constants for this compound and its Argon Heterodimer

ParameterThis compoundThis compound-Argon
A (MHz)3485.49228(22)1588.9022(12)
B (MHz)1409.948044(81)946.02700(62)
C (MHz)1217.072158(75)728.98188(45)
Data sourced from research utilizing broadband chirped-pulse and Balle-Flygare cavity Fourier transform microwave spectroscopy. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying functional groups and monitoring the progress of chemical reactions. It has been instrumental in studying the atmospheric degradation of this compound, particularly its reaction with chlorine (Cl) atoms. semanticscholar.orgnih.govresearchgate.net

In laboratory studies, a mixture containing this compound, chlorine, and air is exposed to UV irradiation inside an environmental chamber. semanticscholar.orgnih.gov In-situ FTIR spectroscopy is used to monitor the disappearance of the reactant and the appearance of new absorption bands corresponding to reaction products. semanticscholar.orgresearchgate.net

The primary atmospheric degradation pathway initiated by chlorine atoms involves the addition of a Cl atom to the carbon-carbon double bond. nih.govresearchgate.net The resulting haloalkyl radical rapidly reacts with oxygen and subsequently decomposes. For this compound, the major identified products are trifluoroacetyl fluoride (B91410) and formyl fluoride. semanticscholar.orgnih.gov The yields of these products have been quantified, indicating that the C-C bond scission is the dominant reaction channel. semanticscholar.orgnih.govnih.gov These studies are critical for determining the atmospheric fate and environmental impact of this compound.

Table 2: Major Products from the Cl-Initiated Oxidation of this compound

Product NameChemical FormulaReported Molar Yield (%)
Trifluoroacetyl fluorideCF₃C(O)F~106 ± 9
Formyl fluorideHC(O)F~100 ± 8
Data from environmental chamber studies using FTIR spectroscopy to analyze reaction products. semanticscholar.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in the liquid state. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. For this compound, both ¹H and ¹⁹F NMR are vital for confirming its isomeric identity.

The structure of this compound (CF₃CF=CHF) contains one hydrogen atom and five fluorine atoms in four distinct chemical environments.

¹H NMR: The spectrum would show a single resonance for the hydrogen atom attached to the double bond. The multiplicity of this signal would be a complex multiplet due to coupling with the two fluorine atoms on the double bond (a geminal H-F coupling and a cis H-F coupling) and a longer-range coupling to the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR: The spectrum is more complex and highly informative. It would display three distinct signals corresponding to the -CF₃ group, the -CF= group, and the =CHF group. The key to confirming the (Z) configuration lies in the magnitude of the coupling constant between the fluorine and hydrogen atoms across the double bond (³J_HF). For the (Z) isomer, this cis-coupling is expected to be significantly smaller than the trans-coupling observed in the (E) isomer.

While detailed spectra for the isolated compound are found within specialized databases, the principles are well-established in studies of similar fluorinated propenes. researchgate.net The combination of ¹H and ¹⁹F NMR data allows for unambiguous confirmation of the molecule's connectivity and stereochemistry. researchgate.netsmolecule.com

Atmospheric Chemistry and Environmental Degradation Pathways

Tropospheric Degradation Mechanisms

The primary tropospheric loss processes for (Z)-1,2,3,3,3-Pentafluoropropene involve reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. smolecule.com These reactions initiate a cascade of subsequent steps, ultimately leading to the formation of stable degradation products.

While generally present in lower concentrations than OH radicals in the background troposphere, chlorine atoms can also contribute to the degradation of this compound. smolecule.com Similar to the reaction with OH radicals, the reaction with Cl atoms proceeds via addition to the double bond. nih.govresearchgate.net This leads to the formation of a chloro-substituted fluoroalkyl radical. researchgate.net In regions with higher chlorine atom concentrations, such as marine environments or areas impacted by industrial emissions, this degradation pathway can be more significant. nih.gov Studies have determined the rate coefficients for the reaction of Cl atoms with (Z)-CF₃CF=CHF. nih.gov

Table 1: Reaction Rate Coefficients for this compound with Cl Atoms

Temperature (K)Pressure (Torr)Bath GasRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
220-38050-630N₂, O₂, Synthetic Airk₀(T) = 3 x 10⁻²⁷ (T/300)⁻⁶.⁵ cm⁶ molecule⁻² s⁻¹ nih.gov
220-38050-630N₂, O₂, Synthetic Airk∞(T) = 4.15 x 10⁻¹¹ (T/300)⁻⁰.⁵ cm³ molecule⁻¹ s⁻¹ nih.gov
295(4.2 ± 0.5) x 10⁻¹⁸ nih.gov

This interactive table provides data on the reaction rate coefficients for this compound with Chlorine atoms under various conditions.

Following the initial addition of OH or Cl to the double bond of this compound, the resulting radical (a fluoroalkyl or chloro-fluoroalkyl radical) rapidly reacts with molecular oxygen (O₂) in the atmosphere. This reaction forms a peroxy radical (RO₂). The subsequent reactions of this peroxy radical are crucial in determining the final degradation products. These reactions can involve self-reaction, reaction with other peroxy radicals, or reaction with nitric oxide (NO).

Identification and Characterization of Atmospheric Degradation Products

Experimental studies, often conducted in environmental chambers, have identified the major atmospheric degradation products of this compound. researchgate.netnih.gov The primary products observed are trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F). smolecule.comnih.gov

Trifluoroacetyl fluoride is a significant degradation product formed from the oxidation of this compound initiated by both OH radicals and Cl atoms. smolecule.comnih.gov Following the formation of the peroxy radical, subsequent reactions lead to the cleavage of the carbon-carbon bond of the original propene backbone. The CF₃CF- moiety of the molecule is oxidized to form CF₃C(O)F. nih.gov Molar yields of trifluoroacetyl fluoride from the Cl-initiated oxidation have been measured to be approximately 106 ± 9% and 108 ± 8%. nih.govnih.gov

Formyl fluoride is the other major primary product of the atmospheric degradation of this compound. smolecule.comnih.gov It is formed from the -CHF portion of the molecule. The degradation process cleaves the double bond, and the single-carbon fragment containing the hydrogen and one fluorine atom is oxidized to form HC(O)F. nih.gov The molar yield of formyl fluoride from the Cl-initiated oxidation has been reported to be around 100 ± 8% and 112 ± 8%. nih.govnih.gov Both trifluoroacetyl fluoride and formyl fluoride are considered primary products of the degradation process. nih.gov Formyl fluoride is expected to be removed from the atmosphere through hydrolysis in cloud and rainwater. rsc.org

Intermediate Hydroxyalkoxy and Chloroalkoxy Radical Decomposition

The atmospheric degradation of this compound is initiated primarily by the addition of hydroxyl (OH) radicals and chlorine (Cl) atoms to the carbon-carbon double bond. These initial reactions form halogenated alkyl radicals, which rapidly combine with molecular oxygen (O₂) to produce peroxy radicals (RO₂•). In the troposphere, these peroxy radicals are subsequently converted into more reactive alkoxy radicals (RO•), predominantly through reaction with nitric oxide (NO). The fate of these intermediate alkoxy radicals determines the final degradation products.

Hydroxyalkoxy Radical Decomposition:

The reaction of this compound with the OH radical leads to the formation of two possible fluoro-hydroxyalkyl radicals. The subsequent formation of the hydroxyalkoxy radical, CF₃CF(O•)CHF(OH), is the key intermediate. This radical primarily undergoes decomposition via the cleavage of the carbon-carbon bond. This decomposition pathway is highly efficient and is understood to be the main channel leading to the final degradation products.

The dominant decomposition reaction for the hydroxyalkoxy radical is: CF₃CF(O•)CHF(OH) → CF₃C(O)F + •CHF(OH)

The resulting •CHF(OH) radical is unstable and reacts further with O₂ to yield formyl fluoride and a hydroperoxyl radical (HO₂). The other major product, trifluoroacetyl fluoride, is stable. Experimental studies using smog chamber techniques have confirmed that the OH-radical-initiated oxidation of this compound results in the formation of trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F) in molar yields that are nearly 100%. nih.gov

Chloroalkoxy Radical Decomposition:

In environments with significant concentrations of chlorine atoms, such as marine boundary layers or polluted coastal areas, the reaction with Cl atoms can also contribute to the degradation of this compound. nih.gov The mechanism is analogous to that involving OH radicals. The addition of a Cl atom to the double bond, followed by the addition of O₂ and reaction with NO, forms a chloroalkoxy radical, primarily CF₃CF(O•)CHF(Cl).

This chloroalkoxy radical also decomposes through C-C bond scission: CF₃CF(O•)CHF(Cl) → CF₃C(O)F + •CHF(Cl)

The subsequent reaction of the •CHF(Cl) radical with O₂ is expected to form formyl chloride (HC(O)Cl). However, studies on the atmospheric oxidation of this compound initiated by both Cl atoms and OH radicals report the same final products: CF₃C(O)F and HC(O)F. nih.gov This suggests that any intermediate formyl chloride is efficiently converted to formyl fluoride under typical experimental conditions or that the detection methods identify the ultimate stable fluoride product.

The table below summarizes the key decomposition pathways for the intermediate radicals.

Intermediate RadicalDecomposition PathwayPrimary Products
Hydroxyalkoxy Radical (CF₃CF(O•)CHF(OH))C-C Bond ScissionCF₃C(O)F + •CHF(OH)
Chloroalkoxy Radical (CF₃CF(O•)CHF(Cl))C-C Bond ScissionCF₃C(O)F + •CHF(Cl)

Assessment of Atmospheric Persistence and Fate

The environmental impact of a compound released into the atmosphere is largely determined by its atmospheric lifetime, which dictates its persistence, and its ability to absorb infrared radiation, which relates to its Global Warming Potential (GWP).

The primary atmospheric sink for this compound is its gas-phase reaction with the OH radical. nih.gov The rate constant for this reaction at 296 K has been measured as (1.22 ± 0.14) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov Based on this reaction rate, the atmospheric lifetime of this compound is estimated to be approximately 18 days. nih.gov This relatively short lifetime is a characteristic feature of hydrofluoroolefins (HFOs), whose reactivity is enhanced by the presence of a carbon-carbon double bond, making them susceptible to rapid degradation by OH radicals. fluorocarbons.org

Due to its short atmospheric lifetime, this compound does not persist long enough to become well-mixed throughout the atmosphere. This significantly limits its potential to contribute to global warming. fluorocarbons.org The 100-year GWP for this compound has been estimated to be approximately 6. nih.gov This value is exceptionally low, especially when compared to the hydrofluorocarbons (HFCs) they are designed to replace, which can have GWPs in the thousands. copernicus.orgresearchgate.net

The ultimate atmospheric fate of this compound is its complete oxidation into smaller, stable molecules. As discussed, the degradation process yields trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F). nih.gov These compounds are then expected to be removed from the atmosphere primarily through hydrolysis, forming trifluoroacetic acid (TFA) and formic acid, which are subsequently removed by wet and dry deposition. fluorocarbons.org The contribution of these degradation products to global warming is considered to be of no significance. fluorocarbons.org

The key atmospheric data for this compound are summarized in the table below.

ParameterValueReference
OH Radical Reaction Rate Constant (296 K)(1.22 ± 0.14) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.gov
Atmospheric Lifetime~18 days nih.gov
Global Warming Potential (100-year)~6 nih.gov

Research Applications and Material Science Contexts

Precursor for Hydrofluoroolefins (HFOs) Synthesis

(Z)-1,2,3,3,3-Pentafluoropropene is a critical starting material in the synthesis of other hydrofluoroolefins (HFOs). smolecule.com HFOs are a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon, developed as replacements for older generation fluorocarbons with high global warming potentials.

Role in Next-Generation Fluorocarbon Development

The development of environmentally benign fluorocarbons is a major focus of current research, and this compound plays a pivotal role in this endeavor. ontosight.aismolecule.com HFOs, including this compound itself, are considered fourth-generation refrigerants and blowing agents due to their low global warming potential (GWP) and zero ozone depletion potential (ODP). ontosight.airsc.org Its utility as a precursor allows for the synthesis of a variety of other HFOs with tailored properties for specific applications, such as refrigeration and air conditioning. wikipedia.org One of the key synthesis routes to other HFOs involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane, which can yield this compound as an intermediate. smolecule.comwikipedia.org

Monomer for Fluoropolymer Synthesis

Beyond its role in developing new refrigerants, this compound is a valuable monomer for the creation of advanced fluoropolymers. smolecule.comontosight.ai Fluoropolymers are a class of polymers known for their high-performance characteristics.

Synthesis of High-Performance Fluorinated Materials

This compound can be polymerized, often with other fluorinated or non-fluorinated monomers, to produce a range of high-performance materials. nih.gov While it does not readily homopolymerize, its copolymerization and terpolymerization with monomers like vinylidene fluoride (B91410) (VDF) and chlorotrifluoroethylene (B8367) (CTFE) have been investigated. nih.govmdpi.com These polymerization processes, typically initiated by radical initiators, lead to the formation of fluoropolymers with diverse properties, from amorphous fluoroelastomers to fluorothermoplastics. nih.govmdpi.com

Contribution to Material Chemical Resistance and Thermal Stability

The incorporation of this compound into polymer chains significantly enhances the material's properties. The presence of strong carbon-fluorine bonds contributes to the exceptional chemical resistance and thermal stability of the resulting fluoropolymers. ontosight.ai These polymers exhibit good thermal stability in air and can have glass transition temperatures ranging from -56 °C to +59 °C. nih.govmdpi.com This makes them suitable for demanding applications where materials are exposed to harsh chemical environments and extreme temperatures, such as in coatings, membranes, and seals.

Building Block in Organic Synthesis

The reactivity of the double bond in this compound makes it a useful building block in organic synthesis. It can undergo various chemical transformations, including addition reactions. For instance, it can react with hydrogen halides to form halogenated derivatives. This reactivity opens pathways for the synthesis of a wide array of complex fluorinated molecules for potential use in pharmaceuticals, agrochemicals, and other specialty chemical applications.

Emerging Research Areas in Fluorine Chemistry

The field of fluorine chemistry is continually evolving, and this compound is at the forefront of emerging research. Its unique electronic and steric properties, a result of its fluorine content, influence the reactivity of the molecule and are a subject of ongoing study. mdpi.com Research is exploring its potential in novel synthetic methodologies and the creation of new functional materials. For example, studies on its atmospheric degradation mechanisms, involving reactions with atmospheric radicals like hydroxyl (OH) and chlorine (Cl), are crucial for assessing its environmental impact and designing even more sustainable next-generation fluorochemicals. smolecule.comrsc.org

Interactive Data Table: Properties of this compound Based Polymers

PropertyValueReferences
Polymer TypeAmorphous Fluoroelastomers, Fluorothermoplastics nih.govmdpi.com
Glass Transition Temperature (Tg)-56 °C to +59 °C nih.govmdpi.com
Thermal StabilityGood in air nih.govmdpi.com
Key Monomers for CopolymerizationVinylidene fluoride (VDF), Chlorotrifluoroethylene (CTFE) nih.govmdpi.com

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Feasible Synthetic Routes

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(Z)-1,2,3,3,3-Pentafluoropropene
Reactant of Route 2
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